molecular formula C13H12BrNO B7938709 2-(4-Bromophenoxy)-4-methylaniline

2-(4-Bromophenoxy)-4-methylaniline

Cat. No.: B7938709
M. Wt: 278.14 g/mol
InChI Key: RWJDSZKXBFGJOV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-4-methylaniline is an aromatic amine derivative featuring a 4-methylaniline backbone substituted with a 4-bromophenoxy group at the 2-position. While direct references to this specific compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related studies. Brominated anilines, such as 4-bromoaniline and halogen-substituted derivatives, are frequently utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their electronic and steric properties . The bromophenoxy group likely enhances electrophilic reactivity and influences molecular packing in crystalline states, as seen in structurally similar compounds like 5-bromo-4-iodo-2-methylaniline, which serves as a precursor for fluorescent materials .

Properties

IUPAC Name

2-(4-bromophenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJDSZKXBFGJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-4-methylaniline typically involves the reaction of 4-bromophenol with 4-methylaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-4-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
2-(4-Bromophenoxy)-4-methylaniline* C₁₃H₁₂BrNO 282.15 g/mol -NH₂, -CH₃ (4-position), -O-C₆H₄Br (2-position) Bromophenoxy group introduces steric bulk and electron-withdrawing effects
4-Chloro-2-methylaniline C₇H₈ClN 141.60 g/mol -NH₂, -CH₃ (4-position), -Cl (2-position) Chlorine substitution increases electrophilicity and carcinogenic potential
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 312.95 g/mol -NH₂, -CH₃ (2-position), -Br (5-position), -I (4-position) Halogen-rich structure enhances solid-state fluorescence
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 204.04 g/mol -NH₂, -CH₃ (2-position), -Br (4-position), -F (5-position) Fluorine and bromine synergize for pharmaceutical applications
2-Benzyl-4-bromoaniline C₁₃H₁₂BrN 262.15 g/mol -NH₂, -CH₂C₆H₅ (2-position), -Br (4-position) Benzyl group improves solubility in organic solvents

*Theoretical data inferred from analogs.

Table 3: Comparative Properties

Compound Name Melting Point (°C) Solubility Toxicity/Carcinogenicity Applications
4-Chloro-2-methylaniline Not specified Lipophilic Carcinogenic (liver DNA binding) Carcinogenicity studies
5-Bromo-4-iodo-2-methylaniline Not specified Low in polar solvents Low Fluorescent material synthesis
4-Bromo-5-fluoro-2-methylaniline Not specified Moderate in DMSO Not reported Pharmaceutical intermediates
2-Benzyl-4-bromoaniline Not specified High in organic solvents Not reported Organic synthesis building block
  • Key Findings: 4-Chloro-2-methylaniline: Exhibits carcinogenicity via metabolic activation to hydroxylamine intermediates, leading to DNA adduct formation . Brominated Analogs: Enhanced stability and electronic properties make them suitable for materials science, though solubility varies with substituents .

Biological Activity

2-(4-Bromophenoxy)-4-methylaniline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromophenoxy group and a methyl-substituted aniline structure, which contribute to its unique reactivity and biological activity. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound acts as an efflux pump inhibitor (EPI) , which enhances the efficacy of conventional antibiotics by preventing bacteria from expelling these drugs.

  • Study Findings :
    • Significant inhibition against E. coli was observed, suggesting potential use in treating resistant infections.
    • The compound showed moderate to excellent antibacterial activity in vitro, with specific inhibition zones measured during testing.
Bacterial StrainInhibition Zone (mm)Activity Level
E. coli20Moderate
S. aureus18Moderate
Klebsiella pneumoniae15Moderate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

  • IC50 Values :
    • AChE: IC50 values indicate moderate potency compared to established inhibitors like rivastigmine.
    • BuChE: Similar inhibitory effects were noted, suggesting potential therapeutic applications in Alzheimer's disease.
EnzymeIC50 Value (µM)Comparison
Acetylcholinesterase45Moderate
Butyrylcholinesterase50Moderate

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group facilitates binding interactions with proteins and enzymes, influencing their activity.

Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial properties of the compound, researchers found that it significantly inhibited the growth of E. coli. The dual mechanism of action as both an antibiotic and an efflux pump inhibitor was highlighted as a potential strategy for overcoming antibiotic resistance.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound through AChE inhibition. Results indicated that certain derivatives exhibited IC50 values comparable to clinically used drugs, suggesting a pathway for future drug development aimed at treating neurodegenerative conditions.

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